molecular formula C10H12BrNO3 B3348450 2-Bromo-4-tert-butyl-6-nitrophenol CAS No. 17199-23-4

2-Bromo-4-tert-butyl-6-nitrophenol

Cat. No. B3348450
CAS RN: 17199-23-4
M. Wt: 274.11 g/mol
InChI Key: SHLFVNYYSXHMHA-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butyl-6-nitrophenol, also known as bromothymol blue, is a pH indicator commonly used in scientific research. It is a crystalline powder that is yellow in acidic solutions and blue in alkaline solutions. This compound is widely used in various fields of research due to its unique properties.

Scientific Research Applications

Pharmaceutical Intermediates

2-Bromo-4-tert-butyl-6-nitrophenol is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.

Medicine Production

This compound is also used in the production of medicine . The specific type of medicine is not mentioned, but it’s likely that the compound’s properties make it useful in certain types of drug formulations.

Synthesis of Dibenzofuran Derivatives

When 2-Bromo-4,6-di-tert-butylphenol is treated with potassium ferricyanide in benzene, 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran is yielded . This indicates that the compound can be used in the synthesis of dibenzofuran derivatives.

Research on Nitrophenols

The compound is a type of nitrophenol, and as such, it can be used in research on these types of compounds . Nitrophenols are strong polar compounds that are difficult to extract in their neutral form.

Study of Halogenated Alkanes

Tert-butyl bromide, a component of 2-Bromo-4-tert-butyl-6-nitrophenol, is used to study the massive deadenylation of adenine-based nucleosides induced by halogenated alkanes . This suggests that 2-Bromo-4-tert-butyl-6-nitrophenol could potentially be used in similar research.

properties

IUPAC Name

2-bromo-4-tert-butyl-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)6-4-7(11)9(13)8(5-6)12(14)15/h4-5,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLFVNYYSXHMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075124
Record name 2-Bromo-4-tert-butyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-tert-butyl-6-nitrophenol

CAS RN

17199-23-4
Record name Phenol, 2-bromo-4-(1,1-dimethylethyl)-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-tert-butyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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